3-(Cyclopentylmethoxy)phenylboronic acid CAS number and safety data
3-(Cyclopentylmethoxy)phenylboronic acid CAS number and safety data
Topic: CAS Number: 945837-58-1 Content Type: Technical Reference Guide[1]
A Critical Reagent for Lipophilic Pharmacophore Installation
Compound Identification & Physicochemical Profile[2][3][4]
3-(Cyclopentylmethoxy)phenylboronic acid is a specialized organoboron building block used primarily in medicinal chemistry for the installation of the 3-(cyclopentylmethoxy)phenyl moiety. This structural motif serves as a lipophilic anchor in drug candidates, often utilized to probe hydrophobic pockets in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein-coupled receptor (GPCR) antagonists.
| Property | Data |
| CAS Number | 945837-58-1 |
| IUPAC Name | [3-(Cyclopentylmethoxy)phenyl]boronic acid |
| Molecular Formula | C₁₂H₁₇BO₃ |
| Molecular Weight | 220.07 g/mol |
| Structure Description | meta-Substituted arylboronic acid featuring a cyclopentylmethyl ether tail. |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water. |
| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |
Health, Safety, and Environment (HSE) Protocols
Hazard Classification (GHS)
As with most arylboronic acids, this compound is bioactive and chemically reactive. It is classified under standard organoboron hazard categories.
Storage & Stability: The Boroxine Equilibrium
Expert Insight: A common failure mode in the lab is assuming boronic acids are static solids. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), driven by dehydration.
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Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Moisture Sensitivity: Hygroscopic. Prolonged exposure to ambient air can lead to variable stoichiometry between the acid and boroxine forms, affecting molarity calculations in precise couplings.
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Handling: Allow the container to reach room temperature before opening to prevent condensation.
Safety Decision Workflow
The following diagram outlines the decision logic for handling and pre-reaction quality checks.
Figure 1: Quality assurance and handling workflow for boronic acid reagents.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
The primary application of 3-(Cyclopentylmethoxy)phenylboronic acid is the formation of C–C bonds via Palladium-catalyzed cross-coupling. The cyclopentylmethoxy group is chemically robust and generally survives standard coupling conditions (basic, aqueous, heated).
Mechanistic Context
The reaction proceeds through the standard catalytic cycle:
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Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
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Transmetallation: The boronate species (activated by base) transfers the organic group to Palladium. Crucial Step: The lipophilicity of the cyclopentyl group can impact the solubility of the transmetallation complex; ensure adequate solvent volume.
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Reductive Elimination: Formation of the biaryl product and regeneration of Pd(0).
Optimized General Protocol
This protocol is designed to minimize protodeboronation, a common side reaction for electron-rich arylboronic acids.
Reagents:
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Aryl Halide (1.0 equiv): Bromides or Iodides preferred.
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Boronic Acid (1.2 – 1.5 equiv): CAS 945837-58-1.
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Catalyst (3-5 mol%): Pd(dppf)Cl₂[4]·DCM (Robust) or Pd(PPh₃)₄ (Standard).
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Base (3.0 equiv): K₂CO₃ or Cs₂CO₃.
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Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.
Step-by-Step Methodology:
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Charge: Add aryl halide, boronic acid, and base to a reaction vial equipped with a stir bar.
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Purge: Seal the vial and cycle vacuum/inert gas (Ar or N₂) three times to remove O₂ (prevents homocoupling and catalyst oxidation).
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Solvent: Add degassed solvent via syringe.
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Catalyst: Quickly add the Pd catalyst under a positive stream of inert gas.
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Reaction: Heat to 80–100°C for 2–12 hours. Monitor via LC-MS.
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Workup: Dilute with EtOAc, wash with water/brine. The product will reside in the organic layer due to the lipophilic cyclopentyl tail.
Catalytic Cycle Visualization
Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the entry point of the boronic acid.
Troubleshooting & Expert Tips
Protodeboronation
If the boronic acid is consumed but no product forms (yielding only 3-(cyclopentylmethoxy)benzene), the C-B bond is breaking prematurely.
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Cause: High temperature + aqueous base promotes hydrolysis of the C-B bond.
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Solution: Switch to anhydrous conditions using Cu(I)TC (Copper(I) thiophene-2-carboxylate) as a cofactor, or use a weaker base like K₃PO₄.
Purification Challenges
The cyclopentylmethoxy chain adds significant lipophilicity (LogP increase).
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Chromatography: Unlike simple phenylboronic acids which are polar, the product will likely elute later on Reverse Phase (C18) or move faster on Normal Phase silica compared to naked biaryls.
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TLC Visualization: Strong UV activity (254 nm) is expected due to the biphenyl system formed.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
